4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-bromo-2-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN6O3/c18-9-2-3-11(10(19)6-9)25-15(20)14(22-24-25)17-21-16(23-28-17)8-1-4-12-13(5-8)27-7-26-12/h1-6H,7,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLGOWUMGNVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=C(C=C(C=C5)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological applications.
Structural Overview
The structural components of this compound include:
- Benzo[d][1,3]dioxole : Known for its bioactivity.
- 1,2,4-Oxadiazole : Associated with antimicrobial and anticancer properties.
- Triazole : A heterocyclic compound often linked to antifungal and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of the 1,3,4-oxadiazole scaffold show broad-spectrum antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 4a | 1,2,4-Oxadiazole Derivative | 25 | Antibacterial |
| 4b | Triazole Derivative | 15 | Antifungal |
The presence of bulky hydrophobic groups in the structure enhances its efficacy against bacterial membranes .
Anticancer Activity
The compound's potential as an anticancer agent has been supported by various studies. The triazole moiety is often linked to anticancer mechanisms:
- Research indicates that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells .
In vitro studies have shown that the compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antibacterial Properties :
-
Anticancer Evaluation :
- In a comparative study of triazole derivatives against various cancer cell lines, certain compounds showed improved selectivity and potency compared to existing chemotherapeutics .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The oxadiazole and triazole rings may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through reactive oxygen species (ROS) generation or by modulating signaling pathways associated with cell survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
